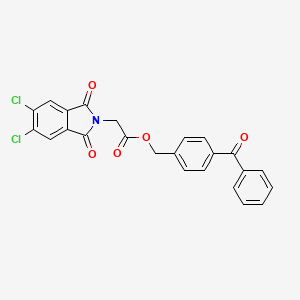![molecular formula C17H20N4O6S B3506310 5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B3506310.png)
5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H20N4O6S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.11035554 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the D2 and D3 dopamine receptors in the brain . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions.
Mode of Action
The compound acts as a dopamine agonist , meaning it mimics the action of dopamine by binding to and activating the dopamine receptors . This results in an increase in dopaminergic activity in the brain, which can help alleviate symptoms in conditions characterized by low dopamine levels, such as Parkinson’s disease .
Biochemical Pathways
Upon activation of the dopamine receptors, the compound influences several downstream biochemical pathways. These include the adenylate cyclase pathway and the phosphatidylinositol pathway , both of which play a role in signal transduction in neurons .
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum plasma concentration) of approximately 1 hour . Its plasma protein binding rate is relatively low, suggesting that it has a high volume of distribution . The compound is metabolized into two metabolites, one monohydroxy derivative and one dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of these metabolites via the kidneys within 24 hours, and about 25% is excreted via the bile .
Result of Action
The activation of dopamine receptors by the compound can lead to a variety of molecular and cellular effects. These include improved memory and attention, increased velocity of psychomotor reactions, and increased lability of nervous processes . These effects can be particularly beneficial in conditions such as Parkinson’s disease and age-related memory impairment .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s absorption and metabolism can be affected by factors such as the individual’s age, genetic makeup, and the presence of other medications . Furthermore, the compound’s action can be influenced by the physiological environment, such as the pH and temperature of the body .
Propriétés
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c1-11-15(16(22)19-17(23)18-11)28(24,25)21-6-4-20(5-7-21)9-12-2-3-13-14(8-12)27-10-26-13/h2-3,8H,4-7,9-10H2,1H3,(H2,18,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVSXAAVUPZGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3506231.png)
![4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B3506235.png)

![5-bromo-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B3506253.png)
![N-(2-methylphenyl)-N'-[4-(2H-tetrazol-2-yl)phenyl]urea](/img/structure/B3506260.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3506261.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3506268.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide](/img/structure/B3506283.png)
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B3506288.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3506299.png)
amino]benzamide](/img/structure/B3506306.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B3506318.png)

